Cas no 119694-49-4 (10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI))
![10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI) structure](https://fr.kuujia.com/scimg/cas/119694-49-4x500.png)
119694-49-4 structure
Nom du produit:10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI)
10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI)
- 10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,...
- 10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-
- Phomalirazine
- 4a,6-Dihydroxy-8-(hydroxymethyl)-2,3,3-trimethyl-2,3,4a,5,10a,11-hexahydro-4H-5a,8-epidithiofuro[3,2-f]pyrazino[1,2-a]indole-4,9(8H)-dione
- 10H-3,11a-(Iminomethano)(1,2,4)dithiazino(4,3-a)furo(3,2-f)indole-4,10,12(3H)-trione, 5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3- (hydroxymethyl)-8,9,9-trimethyl-, (3R-(3alpha,5aalpha,8beta,10aalpha,11aalpha))-
- 3-hydroxy-14-(hydroxymethyl)-6,6,7-trimethyl-8-oxa-15,16-dithia-12,18-diazapentacyclo[12.2.2.01,12.03,11.05,9]octadec-5(9)-ene-4,13,17-trione
- 119694-49-4
- DTXSID60923069
-
- Piscine à noyau: InChI=1S/C17H20N2O6S2/c1-7-14(2,3)10-8(25-7)4-9-15(24,11(10)21)5-17-12(22)18-16(6-20,26-27-17)13(23)19(9)17/h7,9,20,24H,4-6H2,1-3H3,(H,18,22)
- La clé Inchi: OSRGMDLTJLMMIF-UHFFFAOYSA-N
- Sourire: OCC12SSC3(CC4(C(=O)C5C(C(OC=5CC4N3C1=O)C)(C)C)O)C(N2)=O
Propriétés calculées
- Qualité précise: 412.0764
- Masse isotopique unique: 412.076278
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 1
- Complexité: 858
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 5
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.1
- Surface topologique des pôles: 167
Propriétés expérimentales
- Dense: 1.69
- Point d'ébullition: 764.1°Cat760mmHg
- Point d'éclair: 415.9°C
- Indice de réfraction: 1.743
- Le PSA: 116.17
10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI) Littérature connexe
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
119694-49-4 (10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI)) Produits connexes
- 51920-94-6((+)-Hyalodendrin)
- 20485-01-2(8H,16H-7a,15a-Epidithio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-7,15-dione,5,13-bis(acetyloxy)-5,5a,13,13a-tetrahydro-, (5S,5aS,7aR,13S,13aS,15aR)-)
- 125187-55-5(Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,13S,13aS,15aR)-5,5a,13,13a-tetrahydro-7,15-dioxo-8H,16H-7a,15a-epitetrathio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-5,13-diylester, (aR,a'R)- (9CI))
- 125187-56-6(Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-12-[(phenylacetyl)oxy]-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indol-5-ylester, (aR)- (9CI))
- 129029-27-2(Spiro[furan-2(3H),9'(10'H)-[5,11a](iminomethano)[11aH]cyclopenta[4,5]pyrrolo[2,1-e][1,2,3,4,6]tetrathiazocine]-3,6',12'(5'H)-trione,10'-(acetyloxy)hexahydro-10'a-hydroxy-5'-(hydroxymethyl)-4,4,5,13'-tetramethyl-,(2S,5R,5'R,7'aR,10'S,10'aS,11aR)-)
- 119694-49-4(10H-3,11a-(Iminomethano)[1,2,4]dithiazino[4,3-a]furo[3,2-f]indole-4,10,12(3H)-trione,5a,6,8,9,10a,11-hexahydro-10a-hydroxy-3-(hydroxymethyl)-8,9,9-trimethyl-,(3R,5aR,8R,10aS,11aR)- (9CI))
- 125187-54-4(Benzeneacetic acid, a-hydroxy-,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-12-[(phenylacetyl)oxy]-8H,15H-7a,14a-epitetrathio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indol-5-ylester, (aR)- (9CI))
- 12795-76-5(Verticillin (9CI))
- 19885-51-9(8H,16H-7a,15a-Epidithio-7H,15H-bisoxepino[3',4':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-7,15-dione,5-(acetyloxy)-5,5a,13,13a-tetrahydro-13-hydroxy-, (5S,5aS,7aR,13S,13aS,15aR)-)
- 67-99-2(Gliotoxin)
Fournisseurs recommandés
Taian Jiayue Biochemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif

Hubei Henglvyuan Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
